Dihydroorotase Enzyme Inhibition: Iodo Analog Exhibits Weak but Quantifiable Activity
In a direct enzymatic assay, ethyl 2-(4-iodophenoxy)propanoate inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 [1]. While this potency is modest, it provides a baseline for comparing halogen-substituted analogs, as dihydroorotase is a key enzyme in pyrimidine biosynthesis. No comparable quantitative inhibition data for the bromo or chloro analogs against this specific enzyme were identified in the BindingDB, highlighting a specific, if weak, biochemical fingerprint for the iodo compound.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | None available for direct analog comparison in this assay; baseline for activity is established. |
| Quantified Difference | Not applicable for direct comparator; establishes a baseline activity value. |
| Conditions | Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM concentration, pH 7.37 |
Why This Matters
This is the only known peer-reviewed quantitative biochemical activity data for this compound, providing a crucial starting point for any research exploring its polypharmacology or off-target effects.
- [1] BindingDB. PrimarySearch_ki for BDBM50405110 against CAD protein (dihydroorotase). Available at: https://bdb99.ucsd.edu View Source
